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molecular formula C12H15ClO3 B3748983 ethyl 2-(3-chlorophenoxy)-2-methylpropanoate CAS No. 59227-82-6

ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Cat. No. B3748983
M. Wt: 242.70 g/mol
InChI Key: PIJQXCKYCXTTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06790865B2

Procedure details

To a solution of 3-chlorophenol (5.0 g) in acetone (100 ml) were added potassium hydroxide (19.5 g) and 1,1,1-trichloro-2-methyl-2-propanol hydrate (13.7 g), and the mixture was stirred for 14 hours at room temperature. After the reaction mixture was concentrated under reduced pressure, water was added to the residue, and the mixture was washed with ethyl acetate. The aqueous layer was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was dissolved in ethanol (150 ml) a catalytic amount of sulfuric acid was added to the solution, and the mixture was heated under reflux for 22 hours. After the reaction mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, washed with water, a saturated aqueous sodium bicarbonate solution and brine subsequently, and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure gave ethyl 2-(3-chlorophenoxy)-2-methylpropionate (5.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[OH-:9].[K+].O.Cl[C:13](Cl)(Cl)[C:14]([CH3:17])(O)[CH3:15].[CH3:20][C:21](C)=[O:22]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][C:14]([CH3:17])([CH3:15])[C:13]([O:22][CH2:21][CH3:20])=[O:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
Quantity
19.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
13.7 g
Type
reactant
Smiles
O.ClC(C(C)(O)C)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 14 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
the mixture was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (150 ml) a catalytic amount of sulfuric acid
ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 22 hours
Duration
22 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium bicarbonate solution and brine subsequently, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC=1C=C(OC(C(=O)OCC)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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